molecular formula C15H19NO4S B7194155 Methyl 5-(6-oxa-9-azaspiro[3.6]decane-9-carbonyl)thiophene-2-carboxylate

Methyl 5-(6-oxa-9-azaspiro[3.6]decane-9-carbonyl)thiophene-2-carboxylate

Cat. No.: B7194155
M. Wt: 309.4 g/mol
InChI Key: XUHBETKUOIEVBZ-UHFFFAOYSA-N
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Description

Methyl 5-(6-oxa-9-azaspiro[36]decane-9-carbonyl)thiophene-2-carboxylate is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(6-oxa-9-azaspiro[3.6]decane-9-carbonyl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction often uses reagents such as formaldehyde and an acid catalyst under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(6-oxa-9-azaspiro[3.6]decane-9-carbonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-(6-oxa-9-azaspiro[3.6]decane-9-carbonyl)thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides unique steric and electronic properties that can be exploited in the design of new compounds.

Biology

In biology, this compound can be used as a probe to study biological processes. Its ability to interact with specific proteins or enzymes makes it valuable in biochemical research.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with biological targets in ways that other compounds cannot, leading to new therapeutic options.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its spirocyclic structure can impart stability and rigidity to polymers and other materials.

Mechanism of Action

The mechanism by which Methyl 5-(6-oxa-9-azaspiro[3.6]decane-9-carbonyl)thiophene-2-carboxylate exerts its effects involves its interaction with molecular targets such as proteins or enzymes. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    6-oxa-9-azaspiro[3.6]decane: A related compound with a similar spirocyclic core.

    1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with different ring sizes.

Uniqueness

Methyl 5-(6-oxa-9-azaspiro[3.6]decane-9-carbonyl)thiophene-2-carboxylate is unique due to the presence of both the spirocyclic core and the thiophene ring. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

methyl 5-(6-oxa-9-azaspiro[3.6]decane-9-carbonyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-19-14(18)12-4-3-11(21-12)13(17)16-7-8-20-10-15(9-16)5-2-6-15/h3-4H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHBETKUOIEVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C(=O)N2CCOCC3(C2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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